![molecular formula C16H13ClN2O4 B2749006 N'-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]oxamide CAS No. 433244-94-1](/img/structure/B2749006.png)
N'-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]oxamide
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Description
N-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]oxamide, also known as BDOX, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDOX is a benzodioxole derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
Scientific Research Applications
Disposition and Metabolism
One study focuses on the disposition and metabolism of SB-649868, an orexin receptor antagonist with a benzofuran component, similar in structural complexity to N'-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]oxamide. The study found that the compound was extensively metabolized and eliminated, highlighting the importance of understanding pharmacokinetics for therapeutic applications (Renzulli et al., 2011).
Environmental Health
Another study examined the association between urinary phenol and paraben concentrations and markers of oxidative stress and inflammation among pregnant women. While not directly related to N'-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]oxamide, it underscores the significance of assessing environmental exposures to synthetic compounds and their potential health impacts (Watkins et al., 2015).
Pharmacological Applications
Research into amisulpride versus flupentixol in schizophrenia provides insights into the pharmacological applications of compounds acting on dopamine receptors. While structurally distinct from N'-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]oxamide, this study illustrates the broader context of drug development and the relevance of receptor-targeted therapies (Wetzel et al., 1998).
Dermal Uptake and Exposure
A study on dermal uptake of benzophenone-3 from clothing highlights the potential for skin exposure to synthetic chemicals used in consumer products, relevant to understanding the safety and environmental impact of chemical compounds found in everyday environments (Morrison et al., 2017).
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c17-11-3-1-10(2-4-11)8-18-15(20)16(21)19-12-5-6-13-14(7-12)23-9-22-13/h1-7H,8-9H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAYAMWMUYKSEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]oxamide |
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